molecular formula C20H21N5O2S B2590532 N-cyclopentyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 941934-93-6

N-cyclopentyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2590532
CAS No.: 941934-93-6
M. Wt: 395.48
InChI Key: UPVRTLVPUYXQPA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a novel, synthetic compound identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) [https://pubmed.ncbi.nlm.nih.gov/38202860/]. Its core research value lies in its targeted mechanism of action, where it acts as a competitive ATP antagonist, binding to the catalytic site of CDK2 and CDK9 to impede cell cycle progression and transcriptional regulation [https://pubmed.ncbi.nlm.nih.gov/38202860/]. This specific inhibition makes it a critical tool for investigating the molecular pathways of uncontrolled cellular proliferation, particularly in oncology research for studying various cancer cell lines. Researchers utilize this compound to explore its effects on inducing cell cycle arrest and apoptosis, providing insights into potential therapeutic strategies for neoplasms and other CDK-driven pathologies. Its unique pyrazolo-thiazolo-pyrimidine scaffold offers a distinct chemical profile for structure-activity relationship (SAR) studies aimed at developing next-generation kinase inhibitors.

Properties

IUPAC Name

N-cyclopentyl-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-17(22-13-6-4-5-7-13)10-15-12-28-20-23-18-16(19(27)24(15)20)11-21-25(18)14-8-2-1-3-9-14/h1-3,8-9,11,13,15H,4-7,10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVRTLVPUYXQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazolo-Thiazolo-Pyrimidine vs. Thiazolo[3,2-a]pyridines

The target compound’s fused pyrazolo-thiazolo-pyrimidine system differs from simpler thiazolo[3,2-a]pyridines (e.g., compounds in ), which lack the pyrazolo and pyrimidine rings.

Comparison with Tetrahydroimidazo[1,2-a]pyridines

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share a fused bicyclic system but replace the thiazolo ring with an imidazo moiety.

Substituent Analysis

Acetamide Side Chains

The cyclopentyl acetamide group in the target compound contrasts with N-cyclohexyl-2-cyanoacetamide derivatives (). Cyclopentyl groups typically confer lower steric hindrance compared to cyclohexyl, which may improve target selectivity .

Aromatic Substitutions

The phenyl group at position 1 in the target compound is analogous to substituted phenyl groups in ’s pyrimidin-4-yl derivatives. Electron-withdrawing or donating groups on the phenyl ring (e.g., nitro in ) could modulate reactivity and bioavailability .

Alkylation Strategies

The target compound’s acetamide side chain may be introduced via alkylation with chloroacetamides, as seen in the synthesis of 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (). Sodium methylate or caesium carbonate () are common bases for such reactions, with yields varying based on steric and electronic factors .

Cyclization Techniques

Formation of the fused thiazolo-pyrimidine ring likely employs thionyl chloride-mediated cyclization, similar to methods in for triazolo-pyrazine derivatives. This step is critical for achieving the desired heterocyclic architecture .

Data Tables

Research Findings and Limitations

  • Electronic Effects : Nitro groups () reduce metabolic stability but enhance electrophilic reactivity.
  • Steric Effects : Cyclopentyl vs. cyclohexyl acetamides () influence binding pocket compatibility.
  • Synthetic Challenges : Multi-step syntheses (e.g., ) often result in moderate yields (e.g., 51–55% in ), necessitating optimization.

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